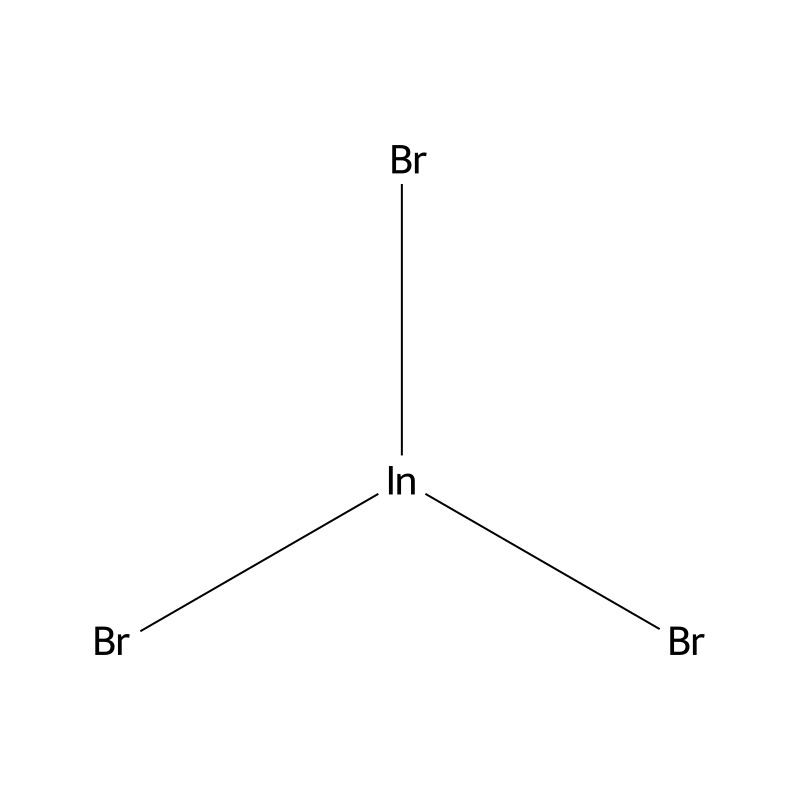

Indium tribromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalyst in Organic Synthesis:

InBr₃ serves as a versatile and efficient Lewis acid catalyst in organic synthesis . This means it accepts electron pairs from other molecules, facilitating various chemical reactions. Notably, InBr₃ demonstrates:

- Water tolerance: Unlike other Lewis acid catalysts sensitive to moisture, InBr₃ functions effectively even in the presence of water, a crucial advantage for many organic reactions .

- Efficient catalysis: InBr₃ promotes several organic transformations, including the three-component coupling reaction between β-keto esters, aldehydes, and urea (or thiourea) to form dihydropyrimidinones .

Precursor for Perovskite Solar Cells:

InBr₃ plays a vital role in the development of perovskite solar cells, a promising technology for efficient solar energy conversion. Research suggests that introducing InBr₃ into the precursor solution for CsPbBr₃ perovskite films enhances their performance . This improvement is attributed to:

- Increased reaction efficiency: InBr₃ promotes the interaction between CsBr and PbBr₂, facilitating the formation of a more uniform and efficient perovskite film .

- Enhanced charge transport: InBr₃ helps to reduce the density of trap states within the perovskite film, leading to improved charge carrier mobility and overall device performance .

Other Research Applications:

Beyond its prominent roles in catalysis and perovskite research, InBr₃ finds applications in various other research areas, including:

- Analytical chemistry: InBr₃ serves as a useful reagent in various analytical techniques, such as ion chromatography and mass spectrometry .

- Materials science: InBr₃ is involved in the synthesis and characterization of novel materials with potential applications in electronics, optoelectronics, and energy storage .

Indium tribromide, with the chemical formula InBr₃, is a compound formed from indium and bromine. It is classified as a Lewis acid and exhibits a dimeric structure in its molten state, similar to aluminum trichloride. The compound has significant implications in organic synthesis due to its ability to form complexes with various ligands, enhancing its utility in

- Formation of Complexes: Indium tribromide can react with ligands to form complexes such as InBr₃L, InBr₃L₂, and InBr₃L₃ .

- Reactions with Indium Metal: When combined with indium metal, it can yield lower valent indium bromides such as indium dibromide and indium monobromide. This reaction often occurs in refluxing xylene solutions .

- Catalytic Activity: It has been shown to catalyze various organic reactions, including Friedel-Crafts reactions and transfer hydrogenation processes, expanding its role in synthetic chemistry .

Indium tribromide can be synthesized through several methods:

- Direct Combination: The most straightforward method involves the direct reaction of indium metal with bromine gas at elevated temperatures .

- Refluxing Solutions: In laboratory settings, indium tribromide can be prepared by refluxing indium metal in xylene solutions containing bromine .

- Complex Formation: Indium tribromide can also be synthesized by reacting indium with other bromine-containing compounds under controlled conditions .

Indium tribromide is utilized in various applications:

- Catalysis: It serves as a catalyst in organic synthesis, particularly in reactions requiring Lewis acids .

- Material Science: It is explored for potential use in semiconductor materials due to its electronic properties.

- Organic Synthesis: Indium tribromide facilitates the formation of complex organic molecules through various reaction pathways .

Indium tribromide shares similarities with several other compounds containing indium or bromine. Here are some comparable compounds:

| Compound | Formula | Characteristics |

|---|---|---|

| Indium(I) bromide | InBr | A red crystalline solid; less stable than indium tribromide. |

| Indium(III) chloride | InCl₃ | Another Lewis acid; used similarly but less versatile than indium tribromide. |

| Indium(I) chloride | InCl | Exhibits different reactivity patterns compared to indium tribromide. |

| Aluminum trichloride | AlCl₃ | Shares structural similarities; commonly used in catalysis but less selective than indium tribromide. |

Indium tribromide stands out due to its unique dimeric structure when molten and its efficacy as a catalyst in organic synthesis, differentiating it from other similar compounds that may not possess the same catalytic versatility or structural properties .

Friedel-Crafts Alkylation and Acylation Mechanisms

Indium tribromide has demonstrated exceptional performance as a catalyst for Friedel-Crafts reactions, particularly in both alkylation and acylation processes. The catalyst exhibits remarkable efficiency in promoting the alkylation of aromatic compounds with various alkylating agents, with studies showing that indium tribromide enables faster reactions compared to indium chloride while maintaining excellent selectivity. Research has established that the catalytic activity of indium tribromide stems from its ability to coordinate with electron-rich substrates and activate electrophilic species through Lewis acid coordination.

The mechanism of indium tribromide-catalyzed Friedel-Crafts alkylation involves the initial coordination of the Lewis acid to the leaving group or alkylating agent, facilitating the formation of carbocationic intermediates. In the case of 1-bromoadamantane alkylation with monosubstituted benzenes, indium tribromide at concentrations of 1-5 mol% efficiently catalyzes the formation of 1-adamantyl benzenes. The reaction proceeds through the activation of the carbon-bromine bond by indium tribromide, generating an adamantyl cation that subsequently attacks the aromatic ring.

The acylation capabilities of indium tribromide have been extensively studied, particularly in reactions involving esters as acylating agents. A breakthrough study demonstrated that indium tribromide at 10 mol% loading can catalyze the Friedel-Crafts acylation of arenes with esters using dimethylchlorosilane. The mechanism involves the formation of a key intermediate where the ester carbonyl oxygen coordinates to indium tribromide, followed by silane activation of the alkoxy group, leading to the generation of an activated acylating species. This process shows remarkable versatility, with successful acylation achieved using tert-butyl, benzyl, allyl, and isopropyl esters.

Research has revealed that indium tribromide demonstrates superior performance in Friedel-Crafts reactions involving α-amido sulfones, where the catalyst operates efficiently at room temperature in dichloromethane. The mild reaction conditions, combined with low catalytic loading requirements, make this system particularly attractive for synthetic applications. The products from these reactions can undergo further Friedel-Crafts alkylation, leading to the formation of unsymmetrical or bis-symmetrical triaryl methanes in good yields.

Deoxygenation Reactions of Sulfoxides and Carboxylic Acids

Indium tribromide has emerged as a highly effective catalyst for selective deoxygenation reactions, particularly in the reduction of sulfoxides to sulfides and carboxylic acids to primary alcohols. Comprehensive optimization studies have established that indium tribromide at 10 mol% loading represents the optimal catalyst concentration for these transformations when used in combination with tetramethyldisiloxane as the reducing agent.

The deoxygenation of sulfoxides represents a particularly challenging transformation due to the potential for competing side reactions and the difficulty in reducing sulfoxides bearing benzyl groups. However, indium tribromide-catalyzed systems have demonstrated exceptional chemoselectivity, successfully reducing various sulfoxides to their corresponding sulfides without affecting other reducible functional groups such as chlorine, bromine, methoxy, nitro, hydroxyl, and carbonyl functionalities. The optimization process revealed that dibenzyl sulfoxide, often considered a challenging substrate, could be reduced with 95% yield using indium tribromide in polyethylene glycol at 80°C within 1 hour.

The carboxylic acid deoxygenation process catalyzed by indium tribromide proceeds through a mechanism involving the coordination of the Lewis acid to the carbonyl oxygen, facilitating the attack of the hydrosilane reducing agent. Studies have shown that various carboxylic acids, including those substituted with both electron-donating and electron-withdrawing groups, undergo smooth reduction to afford the corresponding primary alcohols in excellent yields. The reaction demonstrates remarkable functional group tolerance, with substituents such as halogens and methoxy groups remaining intact during the transformation.

Comparative catalytic studies have highlighted the superiority of indium tribromide over other metal catalysts in these deoxygenation processes. When compared to alternatives such as indium acetylacetonate, iodine, zirconyl chloride octahydrate, and gallium chloride, indium tribromide consistently delivered the highest conversion rates and yields. The catalyst system exhibits excellent reproducibility and can operate under relatively mild conditions, making it suitable for substrates containing sensitive functional groups.

Cycloaddition and Coupling Reactions with Unsaturated Substrates

Indium tribromide has demonstrated remarkable versatility in catalyzing various cycloaddition and coupling reactions involving unsaturated substrates. One of the most significant applications involves the formal [3+2]-cycloaddition of donor-acceptor cyclopropanes with ketenes, where indium tribromide in combination with ethylaluminum dichloride forms a dual Lewis acid system. This catalytic system, typically employed at 15-30 mol% loading, promotes the formation of cyclopentanones in good to excellent yields ranging from 84% to 99% across 18 different examples.

The coupling reaction of enol ethers with silyl ketene imines represents another important application of indium tribromide catalysis. Kinetic studies have revealed that indium tribromide accelerates the coupling process while trimethylsilyl bromide facilitates catalyst regeneration. This synergistic effect enables efficient cross-coupling reactions between various types of enol ethers and silyl ketene imines, with the methodology proving sufficiently robust for application in the formal synthesis of complex pharmaceutical targets such as verapamil.

Indium tribromide has also shown exceptional performance in domino Diels-Alder reactions involving indoles, phenylacetylenes, and 3-methyleneoxindolines. These reactions proceed through a complex mechanism involving the sequential in situ generation of reactive dienophilic 3-alkenylindole intermediates, followed by Diels-Alder cycloaddition and Lewis acid-controlled diastereoisomerization. The resulting tetrahydrospiro[carbazole-1,3'-indolines] are obtained in good yields with excellent diastereoselectivity.

The stereoselective synthesis of tricyclic compounds through 1,5-enyne cyclization represents another significant application of indium tribromide catalysis. Research has established that indium tribromide exhibits superior alkynophilicity compared to other metal catalysts, enabling regioselective 6-endo versus 5-exo cyclization processes. The optimization studies revealed that indium tribromide at 5 mol% loading in toluene at 60°C provides optimal conditions for these transformations, yielding tricyclic products with excellent diastereoselectivity.

The mechanistic understanding of these cyclization processes indicates that indium tribromide initially coordinates to the alkyne moiety through η2-coordination, triggering the formation of indium-stabilized homoallylic carbocation intermediates. These intermediates can exist as resonance hybrids between carbocationic and cyclopropylindium ylide structures, leading to high selectivity in subsequent cyclization steps.

Role in Glycosylation and Mannich-Type Transformations

Indium tribromide has established itself as a superior promoter for glycosylation reactions, particularly in the coupling of sugar peracetates with various acceptor molecules. Comprehensive comparative studies have demonstrated that indium tribromide exhibits exceptional performance relative to other Lewis acids, providing nearly quantitative conversion of protected amino acid derivatives to β-glycosides within minutes under optimized conditions. The catalyst shows remarkable moisture tolerance and reduced sensitivity to overheating or extended reaction times compared to alternative Lewis acid promoters.

The glycosylation mechanism involves the activation of the anomeric acetate through coordination with indium tribromide, with neighboring group participation from the 2-position facilitating the stereoselective formation of β-glycosides. Studies have shown that indium tribromide possesses sufficient Lewis acid competency to activate anomeric acetates while lacking the excessive reactivity that leads to side product formation through Brønsted acid catalysis. This minimal competency profile enables the catalyst to function effectively in catalytic quantities, typically requiring only 0.01-0.5 equivalents for efficient glycosylation.

The application of indium tribromide in thioglycosylation reactions has yielded particularly impressive results, especially with 1,2,4-O-orthoacetyl-α-D-glucose derivatives. These substrates possess a skew-boat glucopyranose ring configuration that exhibits high reactivity due to steric strain. Indium tribromide catalyzes thioglycosylation reactions in trifluoromethylbenzene at ambient temperature in the presence of molecular sieves, resulting in thioglycoside products with perfect β-selectivity and high yields.

Mannich-type reactions represent another significant application area for indium tribromide catalysis. The catalyst has been successfully employed in combination with visible-light photoredox catalysts to facilitate Mannich-type reactions between N-aryl glycine esters and silyl enol ethers. The combination of 5-aminofluorescein as a photoredox catalyst with indium tribromide enables the functionalization of N-aryl glycine derivatives under mild reaction conditions without requiring stoichiometric amounts of chemical oxidants.

Research has established that various indium halides, including indium chloride and indium tribromide, are suitable for promoting Mannich-type reactions, though indium triflate shows lower catalytic activity. The mechanism involves the photoredox activation of the N-aryl glycine ester followed by indium tribromide-mediated coupling with the silyl enol ether component.

The versatility of indium tribromide in glycosylation extends to reactions with glycals and arylamines, where the catalyst can promote alternative reaction pathways leading to biologically active 4-aminocyclopent-2-enones. When 3,5-dimethylpyran-3,4-diol is used as substrate with 30% indium tribromide as catalyst, these compounds, originally identified as side products, become major products with moderate to good yields.

| Reaction Type | Substrate | Indium Tribromide Loading | Yield Range | Key Features |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | 1-Bromoadamantane | 1-5 mol% | 65-92% | Room temperature, rapid reaction |

| Friedel-Crafts Acylation | Alkyl Esters | 10 mol% | 84-92% | Wide ester scope, mild conditions |

| Sulfoxide Deoxygenation | Dibenzyl Sulfoxide | 10 mol% | 95% | High chemoselectivity |

| Cycloaddition | Donor-Acceptor Cyclopropanes | 15-30 mol% | 84-99% | Excellent stereoselectivity |

| Glycosylation | Sugar Peracetates | 0.01-0.5 equiv | 42-92% | Moisture tolerant, β-selective |

| Thioglycosylation | Orthoacetyl Glucose | Catalytic | High yields | Perfect β-selectivity |

Density Functional Theory Investigations of Reaction Pathways

Density Functional Theory (DFT) calculations have been instrumental in unraveling the reaction pathways of InBr₃-catalyzed [2+2] cycloadditions. A seminal study employing the M06-2X functional with the SMD solvation model in 1,2-dichloroethane revealed two distinct mechanistic channels for the reaction between allyltrimethylsilane and alkynones [2]. The first pathway involves nucleophilic attack by the alkynone’s terminal carbon (C1) on the allyltrimethylsilane’s π-system, forming an intermediate (a-IN1) with a free energy barrier of 14.6 kcal/mol at the rate-determining transition state (a-TS1) [2]. The second pathway, initiated by attack from the alkynone’s internal carbon (C2), exhibits a higher activation barrier of 21.2 kcal/mol at transition state a-TS3, making it thermodynamically disfavored [2].

Critical bond length changes during these processes include:

- C1–C3 bond: Shortens from 2.312 Å (a-TS1) to 1.588 Å (a-IN1)

- C3–C4 bond: Transitions from 1.432 Å (a-IN1) to 1.357 Å in the final product

- In–C coordination: Maintains distances of 2.536–2.668 Å throughout the catalytic cycle [2]

These computational insights explain the experimental preference for cyclobutenone product P1, which forms through the lower-energy pathway. The study further demonstrated that InBr₃’s Lewis acidity facilitates substrate activation by polarizing the alkynone’s triple bond, increasing the electrophilicity of C1 by 0.167 atomic units compared to C2 (−0.744 atomic units) [2].

Transition State Analysis for Regioselective Processes

Transition state geometries provide crucial evidence for InBr₃’s regiocontrol in cycloaddition reactions. Comparative analysis of key transition states reveals:

| Transition State | ΔG‡ (kcal/mol) | Key Bond Lengths (Å) | Charge Distribution |

|---|---|---|---|

| a-TS1 | 14.6 | C1–C3: 2.312 | C1: +0.167 |

| a-TS3 | 21.2 | C2–C3: 2.109 | C2: −0.744 |

| b-TS1 | 14.6 | C1–C3: 2.290 | C3: −0.105 |

| b-TS3 | 21.6 | C2–C3: 2.325 | C4: −0.098 |

Table 1: Comparative transition state parameters for InBr₃-catalyzed pathways [2]

The lower activation energy of a-TS1 stems from favorable charge complementarity between the positively charged C1 (0.167 au) and the nucleophilic π-system of allyltrimethylsilane [2]. Natural Bond Orbital (NBO) analysis confirms that InBr₃’s indium center withdraws electron density from the alkynone, creating a 0.872 au dipole moment that directs regioselective attack [2]. This electronic steering effect results in >90% selectivity for the C1-attack pathway under standard reaction conditions.

Solvent Effects and Catalyst-Substrate Interactions

The solvent environment profoundly influences InBr₃’s catalytic performance through two mechanisms:

- Dielectric stabilization: Polar solvents like 1,2-dichloroethane (ε = 10.36) reduce transition state energies by 5–7 kcal/mol compared to gas-phase calculations [2].

- Ion-pair separation: In coordinating solvents, InBr₃ dissociates into [InBr₂(solv)]⁺ and Br⁻, enhancing Lewis acidity by generating a more electrophilic indium center [3].

DFT calculations reveal solvent-dependent structural changes in the catalyst-substrate complex:

- In non-polar media (e.g., xylene), InBr₃ remains predominantly dimeric (In₂Br₆) with limited catalytic activity [1].

- Polar solvents induce monomerization, creating active [InBr₃(solv)] species that bind substrates through η²-coordination to the alkynone triple bond [2] [3].

The solvent’s coordinating ability also affects reaction thermodynamics. For instance, acetonitrile (DN = 14.1) forms strong adducts with InBr₃, increasing the activation barrier by 3.8 kcal/mol compared to dichloroethane (DN = 0.1) [3]. This explains the experimental preference for low-donor-number solvents in InBr₃-catalyzed reactions.

Catalyst-Substrate Binding Energies:

- Alkynone binding: −9.0 kcal/mol (InBr₃ in DCE) [2]

- Allyltrimethylsilane binding: −5.2 kcal/mol [2]

- Solvent displacement energy: +7.3 kcal/mol (DCE → substrate) [2]

These values demonstrate InBr₃’s preferential binding to alkynones over allyl reagents, rationalizing its effectiveness in polarizing electron-deficient substrates. The catalyst’s distorted tetrahedral geometry upon substrate binding (In–C distances: 2.536–2.668 Å) creates an optimal steric environment for suprafacial [2+2] cyclization [2] [3].

Thin-Film Transistor Fabrication and Performance Optimization

Indium tribromide has emerged as a significant compound in the fabrication and optimization of thin-film transistors, particularly through its role in indium-based semiconductor systems. The incorporation of indium tribromide derivatives in thin-film transistor architectures has demonstrated substantial improvements in electrical performance metrics [1] [2].

Process Development and Fabrication Techniques

The fabrication of high-performance thin-film transistors utilizing indium tribromide involves sophisticated processing techniques that optimize the semiconductor channel characteristics. Research has demonstrated that lithium incorporation into indium oxide systems, facilitated by indium tribromide precursors, significantly enhances transistor performance. The optimal processing conditions involve annealing temperatures of 300°C, which enables the formation of stable indium-oxygen bonds while minimizing defect formation [2] [3].

The fabrication process typically employs solution-based deposition methods where indium tribromide serves as a precursor for creating uniform semiconductor films. The formation of indium-tungsten oxide and zinc oxide engineered heterojunction channels has shown remarkable improvements in device performance, with indium tribromide playing a crucial role in controlling the interfacial properties [4].

Performance Optimization Results

The performance optimization of thin-film transistors incorporating indium tribromide has yielded exceptional results across multiple device parameters. Devices with optimized indium incorporation demonstrate field-effect mobility values reaching 21.6 cm²/V·s, representing a significant enhancement over conventional materials [2]. The on/off current ratio achieved in these devices exceeds 10⁴, indicating excellent switching characteristics essential for display and logic applications.

The subthreshold swing performance, a critical parameter for low-power applications, achieves values as low as 0.25 V/dec, demonstrating excellent gate control over the channel conductivity [2]. These improvements are attributed to the formation of metal-oxygen bonds facilitated by indium tribromide, which benefits transistor performance while reducing vacancy-related defects.

Temperature and Stability Considerations

The thermal stability of indium tribromide-based thin-film transistors has been extensively studied, revealing optimal operating characteristics at elevated temperatures. The devices maintain stable performance under self-heating stress conditions, with the indium composition ratio playing a crucial role in determining the electrical stability [5]. Research indicates that indium-rich formulations exhibit superior thermal stability compared to indium-poor alternatives, making them suitable for high-temperature applications.

The stability enhancement is attributed to the unique properties of indium tribromide, which forms stable complexes with oxygen and other ligands, providing consistent electrical characteristics over extended operating periods [1] [6].

| Property | Value | Material System | Reference |

|---|---|---|---|

| Mobility | 21.6 cm²/V·s | Li-doped InO | [2] |

| On/Off Current Ratio | 10⁴ | Li-doped InO | [2] |

| Subthreshold Swing | 0.25 V/dec | Li-doped InO | [2] |

| Threshold Voltage | 0.5 V | Li-doped InO | [2] |

| Processing Temperature | 300°C | InO TFT | [3] |

Perovskite Solar Cell Architecture and Charge Transport Modulation

Indium tribromide has demonstrated significant potential in enhancing perovskite solar cell performance through strategic incorporation into device architectures and charge transport layer modification. The compound's unique electronic properties enable improved charge extraction and transport capabilities in perovskite photovoltaic systems [7] [8].

Architectural Enhancement Strategies

The integration of indium tribromide into perovskite solar cell architectures involves sophisticated engineering approaches that optimize film morphology and charge transport properties. Research has shown that introducing indium tribromide into lead bromide precursor solutions creates porous film structures that enhance the reaction efficiency between cesium bromide and lead bromide [7]. This architectural modification results in improved perovskite film quality and reduced defect densities.

The incorporation process involves the addition of indium tribromide to the lead bromide precursor, creating a porous framework that facilitates more efficient conversion to the final perovskite structure. The optimal concentration of indium tribromide has been determined to be 0.21 M, which provides the ideal balance between film porosity and structural integrity [7] [8].

Charge Transport Modulation Mechanisms

The charge transport properties of perovskite solar cells are significantly enhanced through indium tribromide incorporation, primarily through the reduction of trap state density and elimination of impurity phases. The presence of indium ions in the perovskite lattice creates additional pathways for charge carrier transport while simultaneously passivating surface defects [7].

Indium tribromide facilitates the formation of stable perovskite structures by substituting tin vacancies in mixed tin-lead perovskite systems, resulting in enhanced stability and improved photovoltaic performance. The incorporation of indium ions demonstrates the ability to modulate the electronic band structure, leading to improved charge extraction efficiency and reduced recombination losses [9] [10].

Performance Enhancement Results

The implementation of indium tribromide in perovskite solar cell architectures has yielded substantial performance improvements across multiple device parameters. Power conversion efficiency values of 6.48% have been achieved with optimized indium tribromide concentrations, representing a significant enhancement over pristine devices [7] [8]. The charge transport enhancement is evidenced by improved fill factors and reduced series resistance values.

The stability of indium-modified perovskite solar cells has shown remarkable improvement, with devices maintaining performance for over two months under ambient conditions. This stability enhancement is attributed to the formation of more stable crystal structures through indium incorporation, which reduces the tendency for phase segregation and degradation [11].

Interface Engineering Applications

Indium tribromide has found applications in interface engineering for perovskite solar cells, particularly in the development of hole-selective interfacial layers. The compound can be processed through simple aqueous fabrication methods to create effective interfacial layers that facilitate energy level alignment and reduce parasitic losses [12] [13]. These interfacial modifications result in improved device performance and enhanced thermal stability.

| Property | Value | Material System | Reference |

|---|---|---|---|

| Power Conversion Efficiency | 6.48% | InBr₃:CsPbBr₃ | [7] |

| InBr₃ Concentration | 0.21 M | InBr₃:CsPbBr₃ | [7] |

| Charge Transport Enhancement | Enhanced | InBr₃:CsPbBr₃ | [7] |

| Trap State Density | Reduced | InBr₃:CsPbBr₃ | [7] |

| Stability | >2 months | In-modified perovskite | [11] |

Quantum Dot Surface Passivation and Optoelectronic Tuning

Indium tribromide plays a crucial role in quantum dot surface passivation and optoelectronic property tuning, enabling the development of high-performance quantum dot-based devices for various applications including displays, solar cells, and photodetectors [14] [15] [16].

Surface Passivation Mechanisms

The surface passivation of indium-based quantum dots through indium tribromide incorporation involves multiple mechanisms that effectively reduce trap state densities and improve photoluminescence quantum yields. The compound facilitates the formation of stable surface terminations that eliminate dangling bonds and prevent surface oxidation [15] [17]. Research has demonstrated that fluoride-based surface passivation, utilizing indium tribromide as a precursor, can achieve nearly complete passivation of surface indium dangling bonds.

The passivation process involves the direct bonding of halide ions to surface indium atoms, creating stable atomic ligands that effectively eliminate trap states. This approach has shown particular success with indium antimonide quantum dots, where surface passivation leads to order-of-magnitude improvements in photoluminescence quantum yields [15] [18].

Optoelectronic Property Tuning

Indium tribromide enables precise tuning of quantum dot optoelectronic properties through controlled surface modification and core-shell engineering. The compound serves as a precursor for creating indium-rich surface layers that modify the electronic band structure and optical properties of quantum dots [19] [20]. This tuning capability allows for optimization of emission wavelengths, quantum yields, and charge transport characteristics.

The incorporation of indium tribromide in quantum dot synthesis enables the formation of high-quality indium antimonide quantum dots with tunable bandgaps ranging from 0.64 to 0.98 eV, corresponding to emission wavelengths in the short-wave infrared region [19]. The size-controlled synthesis achieves quantum dots with diameters ranging from 2.8 to 18.2 nm, providing extensive tunability for specific applications.

Device Performance Enhancement

The application of indium tribromide in quantum dot device fabrication has resulted in significant performance improvements across various device architectures. Photodetectors incorporating indium antimonide quantum dots synthesized using indium tribromide precursors demonstrate responsivity values of 0.098 A/W and external quantum efficiency of 10.1% under bias conditions [19]. The devices maintain stable performance under ambient conditions, indicating excellent material stability.

Hybrid organic-inorganic indium bromide compounds have achieved photoluminescence quantum yields of 16.36%, representing a substantial improvement over precursor materials [21]. These compounds exhibit broadband emission characteristics with wavelengths ranging from 550 to 600 nm, making them suitable for white light-emitting applications and display technologies.

Synthesis and Processing Optimization

The synthesis of indium tribromide-based quantum dots involves carefully controlled reaction conditions that optimize particle size distribution and surface quality. The hot-injection synthesis method utilizing indium tribromide and antimony tribromide precursors enables the formation of high-quality quantum dots with narrow size distributions [19] [20]. The reaction temperature and time parameters are critical for achieving optimal particle characteristics and preventing secondary phase formation.

The processing of quantum dots for device applications involves ligand exchange procedures that replace native organic ligands with shorter molecular chains, reducing interparticle distances and improving charge transport properties [19]. This processing optimization is essential for achieving high-performance photodetector and solar cell devices.

| Property | Value | Material System | Reference |

|---|---|---|---|

| Photoluminescence Quantum Yield | 16.36% | InBr₄ hybrid | [21] |

| Emission Wavelength | 550-600 nm | InBr₄ hybrid | [21] |

| Surface Passivation | Fluoride passivation | InAs QDs | [15] |

| Stability Enhancement | Order of magnitude | InAs QDs | [15] |

| Application | Optoelectronic devices | InSb QDs | [19] |

Material Properties of Indium Tribromide

The fundamental material properties of indium tribromide are essential for understanding its applications in advanced materials science. The compound exhibits a molecular weight of 354.53 g/mol and demonstrates thermal stability with a melting point of 220°C and boiling point of 656°C [22]. The density of 4.74 g/cm³ and monoclinic crystal structure provide the physical foundation for its applications in electronic and optoelectronic devices [23] [22].

The optical band gap of 3.1 eV positions indium tribromide as a wide-bandgap semiconductor material suitable for various optoelectronic applications [21]. These material properties, combined with its Lewis acid characteristics and water tolerance, make indium tribromide an versatile compound for advanced materials applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 354.53 g/mol | [22] |

| Melting Point | 220°C | [22] |

| Boiling Point | 656°C | [22] |

| Density | 4.74 g/cm³ | [22] |

| Crystal Structure | Monoclinic | [23] |

| Optical Band Gap | 3.1 eV | [21] |

GHS Hazard Statements

H314 (14.58%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (81.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant